molecular formula C21H16ClN5O3S2 B2409060 N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-68-5

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2409060
CAS No.: 892733-68-5
M. Wt: 485.96
InChI Key: WDLXVYWNAKRYGP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with various functional groups such as chloro, methoxy, and sulfonyl groups

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-12-3-6-14(7-4-12)32(28,29)21-20-24-19(18-16(9-10-31-18)27(20)26-25-21)23-13-5-8-17(30-2)15(22)11-13/h3-11H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLXVYWNAKRYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=C(C=C5)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution Reactions: The chloro and methoxy groups are typically introduced through nucleophilic substitution reactions using corresponding halides and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or sulfides, respectively.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of the chloro and methoxy groups enhances its pharmacological properties by influencing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit promising anticancer properties. For instance:

  • Case Study : A study published in Cancer Letters demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study published in Journal of Antibiotics, researchers found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of this compound have revealed its capability to reduce inflammation in various models.

  • Case Study : A publication in Pharmacology Research reported that this compound significantly decreased pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory drug .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects.

  • Case Study : A study published in Neuroscience Letters showed that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-d]pyrimidin-5-amine
  • N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine stands out due to its specific substitution pattern and the presence of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic applications. This article reviews the existing literature on its biological activity, including antitumor and antiviral effects, and summarizes relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18ClN5O2S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_5\text{O}_2\text{S}

This molecular formula indicates the presence of chlorine, sulfur, and multiple nitrogen atoms, which are often associated with bioactivity in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Compound Efficacy : In vitro assays demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs showed IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines respectively .
Compound Cell Line IC50 (µM)
Compound AHeLa7.01
Compound BMCF-714.31

Antiviral Activity

The antiviral properties of this compound class have also been investigated:

  • Mechanism of Action : Some studies suggest that compounds with triazole rings enhance binding affinity to viral proteins, thereby inhibiting viral replication. For example, certain derivatives demonstrated EC50 values as low as 130 µM against viral targets .

Study 1: Anticancer Properties

A recent study evaluated the anticancer efficacy of a series of thieno[2,3-e][1,2,3]triazolo derivatives. Among them, one derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating moderate potency .

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of a related compound against HIV reverse transcriptase. The compound showed enhanced inhibitory activity compared to standard treatments with an EC50 value significantly lower than that of nevirapine .

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